REACTION_CXSMILES
|
[CH2:1]1N2CN3CN(C2)CN1C3.[C:11](O)(C(F)(F)F)=[O:12].[Br:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1.OS(O)(=O)=O.[OH2:31]>>[CH:1]([C:23]1[CH:24]=[C:19]([Br:18])[CH:20]=[C:21]([CH:11]=[O:12])[C:22]=1[OH:25])=[O:31]
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Name
|
|
Quantity
|
73.84 g
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
22.74 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stirred under argon for 48 h
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Duration
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48 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
the solution stirred for an additional 2 h
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
the resulting precipitate collected on a Büchner funnel
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Type
|
DISSOLUTION
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Details
|
The precipitate was dissolved in ethyl acetate (EtOAc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over MgSO4
|
Type
|
FILTRATION
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Details
|
The solution was filtered
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Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (400 g)
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C(=CC(=C1)Br)C=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |